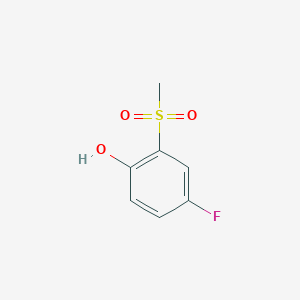
4-Fluoro-2-(methylsulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4-Fluoro-2-(methylsulfonyl)phenol, is a fluorinated aromatic compound that contains a methylsulfonyl group. This type of compound is significant in various chemical applications due to the presence of the fluorine atom and the sulfonyl functional group, which can influence the physical and chemical properties of the molecule.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be achieved through deoxyfluorination of phenols. A method described involves the use of sulfuryl fluoride (SO2F2) and tetramethylammonium fluoride (NMe4F) to convert phenols to aryl fluorides via aryl fluorosulfonate intermediates. This process occurs under mild conditions, often at room temperature, and is applicable to a wide range of substrates with diverse electronic characteristics and functional groups .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,2′-Sulfinyl-bis(4-methyl phenol), has been determined using spectroscopic methods and single crystal x-ray diffraction. These compounds exhibit crystalline structures with specific space groups and unit cell dimensions, which are indicative of their molecular arrangements in the solid state .
Chemical Reactions Analysis
The reactivity of phenolic compounds in different chemical environments can be studied through their protonation behavior. For instance, 4-fluorophenol, a compound structurally similar to the one of interest, shows protonation predominantly on the oxygen atom when in concentrated aqueous sulfuric acid. This protonation is influenced by the acidity function, and the pKa values of the oxonium ions have been determined using 13C NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often influenced by the presence of the fluorine atom and other substituents. For example, the introduction of a fluorine atom can affect the hydrogen bonding patterns within a crystal structure, as seen in the synthesis and crystal structure determination of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. This compound forms strong intermolecular hydrogen bonds, which connect the molecules into two-dimensional layers .
Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
2-(4-methylsulfonylphenyl) indole derivatives, which are structurally similar to 4-Fluoro-2-(methylsulfonyl)phenol, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities .
Methods of Application or Experimental Procedures
Three series of 2-(4-methylsulfonylphenyl) indole derivatives were designed and synthesized. The synthesized compounds were assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
Results or Outcomes
Compound 7g was identified to be the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose. Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .
Broad Spectrum Biological Activities
Specific Scientific Field
Summary of the Application
Indole derivatives, which include compounds similar to 4-Fluoro-2-(methylsulfonyl)phenol, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Methods of Application or Experimental Procedures
Various scaffolds of indole were synthesized for screening different pharmacological activities .
Results or Outcomes
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antiviral Activity
Specific Scientific Field
Summary of the Application
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are structurally similar to 4-Fluoro-2-(methylsulfonyl)phenol, have been prepared and reported as antiviral agents .
Methods of Application or Experimental Procedures
The derivatives were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Results or Outcomes
Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Antiviral Activity
Specific Scientific Field
Summary of the Application
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Methods of Application or Experimental Procedures
The derivatives were prepared and investigated in vitro for antiviral activity in a broad range of RNA and DNA viruses .
Results or Outcomes
Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Safety And Hazards
Orientations Futures
The future directions for the study of 4-Fluoro-2-(methylsulfonyl)phenol and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields. The green strategy for the synthesis of sulfone derivatives of p-methylaminophenol, for example, represents a promising direction for future research .
Propriétés
IUPAC Name |
4-fluoro-2-methylsulfonylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWNBJSKFLDCBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methylsulfonyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


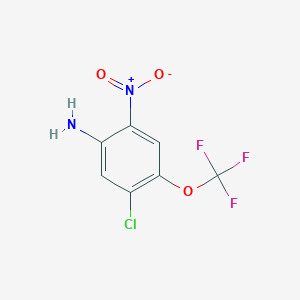
![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

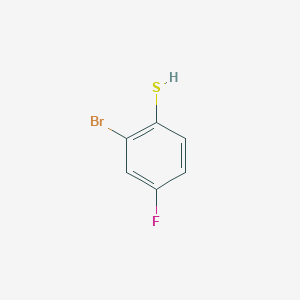
![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)
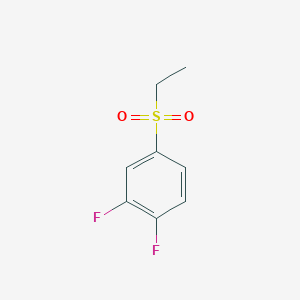
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)
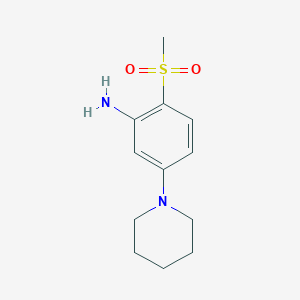
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)
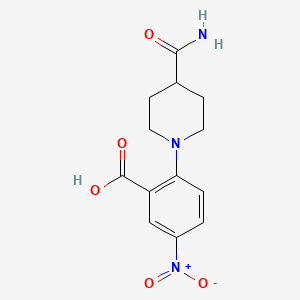
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)
![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)